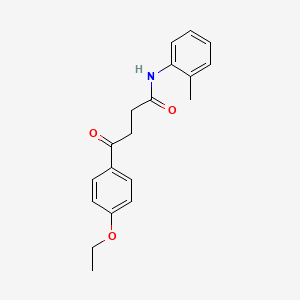
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes. BAY 73-6691 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
作用機序
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 selectively inhibits PDE9A, which is highly expressed in the brain and heart. PDE9A hydrolyzes cGMP, which is involved in various physiological processes such as vasodilation, neurotransmission, and cell proliferation. By inhibiting PDE9A, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 increases intracellular levels of cGMP, which leads to downstream effects such as increased vasodilation, improved cognitive function, and reduced cell proliferation.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to have various biochemical and physiological effects in preclinical studies. In addition to the effects mentioned above, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-oxidant effects by reducing oxidative stress in animal models of Parkinson's disease and ischemia-reperfusion injury.
実験室実験の利点と制限
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has several advantages for laboratory experiments, including its selectivity for PDE9A, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also limitations to its use, including its relatively low potency compared to other PDE inhibitors and its potential off-target effects on other PDE isoforms.
将来の方向性
There are several potential future directions for research on 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691. One area of interest is its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and treatment duration for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is also potential for the development of novel PDE9A inhibitors with improved potency and selectivity.
合成法
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with 2,3-dimethylaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is then reacted with N-methylpiperazine in the presence of a base such as triethylamine to give 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691.
科学的研究の応用
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In preclinical studies, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by increasing cGMP levels in the brain. It has also been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of myocardial infarction and heart failure. Additionally, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-6-4-5-11(2)12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSOBLLIWHXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)



![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)

